Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Edoxaban intermediate synthesis Sandmeyer diazotization-bromination Process chemistry scale-up

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 143150-92-9) is a brominated bicyclic heterocycle belonging to the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine class. It serves as a pivotal late-stage intermediate (designated 'XL') in the industrial synthesis of Edoxaban tosilate monohydrate, a marketed direct oral factor Xa (fXa) inhibitor anticoagulant.

Molecular Formula C7H9BrN2S
Molecular Weight 233.13 g/mol
CAS No. 143150-92-9
Cat. No. B189953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
CAS143150-92-9
Molecular FormulaC7H9BrN2S
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)SC(=N2)Br
InChIInChI=1S/C7H9BrN2S/c1-10-3-2-5-6(4-10)11-7(8)9-5/h2-4H2,1H3
InChIKeyVJHFJWBPUCAWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 143150-92-9): Core Intermediate Identity and Procurement Baseline


2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 143150-92-9) is a brominated bicyclic heterocycle belonging to the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine class. It serves as a pivotal late-stage intermediate (designated 'XL') in the industrial synthesis of Edoxaban tosilate monohydrate, a marketed direct oral factor Xa (fXa) inhibitor anticoagulant [1]. The compound integrates a saturated piperidine ring fused to a 2-bromothiazole, with an N-methyl tertiary amine at the 5-position. Commercial specifications typically range from ≥95% to ≥97% purity (HPLC), and the compound is also catalogued as Edoxaban Impurity 80 (or Impurity 64), supplied with full characterization data compliant with ICH and regulatory guidelines for ANDA submissions [2].

Why Generic Substitution Fails for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 143150-92-9)


In-class compounds such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 259809-24-0) or the 2-amino analog (CAS 17899-48-8) cannot substitute for the 2-bromo derivative because the C–Br bond at the thiazole 2-position is mechanistically essential for the key lithium–halogen exchange reaction with n-butyllithium at −78 °C, which directly installs the carboxylic acid functionality required for downstream amide coupling to the cyclohexanediamine fragment of Edoxaban [1]. The non-halogenated analog lacks a competent leaving group for metalation–carboxylation, while the 2-amino compound requires a separate Sandmeyer-type diazotization/bromination step, adding operational complexity and reducing overall process efficiency. Furthermore, the chloro analog (2-chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) exhibits inferior reactivity in metal–halogen exchange owing to the stronger C–Cl bond, making the bromo congener the preferred electrophilic partner in both lithiation–carboxylation and palladium-catalyzed carbonylation pathways documented in the patent literature [2].

Quantitative Differentiation Evidence for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 143150-92-9)


Synthetic Yield: Sandmeyer Bromination of 2-Amino Precursor at Multi-Hundred-Gram Scale

The target compound is produced from 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (CAS 17899-48-8) via diazotization with NaNO₂ in aqueous HBr at 0–30 °C, followed by extraction with toluene, yielding 557.6 g of product (67.5% isolated yield) from a 600.0 g (3.545 mol) charge of the amino precursor. This yield is explicitly documented in the patent literature and represents the preferred industrial route for generating the bromo intermediate [1]. In contrast, the alternative route proceeding through the non-halogenated analog (5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, CAS 259809-24-0) requires direct metalation–carboxylation of the unfunctionalized thiazole C–H bond, a transformation with lower regiochemical fidelity and typically lower yields, though exact comparative yields are not disclosed in accessible sources [2].

Edoxaban intermediate synthesis Sandmeyer diazotization-bromination Process chemistry scale-up

Downstream Conversion Efficiency: Pd-Catalyzed Carbonylation to 2-Carboxylic Acid

The 2-bromo intermediate, isolated as its p-toluenesulfonate salt, undergoes palladium-catalyzed carbonylation with phenyl formate as the CO surrogate (Pd(OAc)₂ / Xantphos, Et₃N, MeCN, 60 °C, 39 h, autoclave), followed by basic hydrolysis (LiOH·H₂O, THF/H₂O) and HCl salt formation, delivering 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS 720720-96-7) in 86.5% isolated yield as white crystals . This transformation sequence is only accessible from the bromo intermediate; the 2-amino analog would require prior Sandmeyer conversion, and the non-halogenated analog necessitates less efficient direct metalation–carboxylation. The 86.5% yield at 12.34 mmol scale represents a well-characterized, high-yielding step in the Edoxaban manufacturing route [1].

Palladium-catalyzed carbonylation Edoxaban key intermediate Process mass intensity

Aqueous Solubility Differentiation from the Non-Halogenated Analog

The 2-bromo substituent significantly modulates the physicochemical profile of the tetrahydrothiazolo[5,4-c]pyridine scaffold relative to the non-halogenated parent. The bromo compound exhibits a calculated aqueous solubility of 2 g/L at 25 °C, compared with 15 g/L for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 259809-24-0), representing a 7.5-fold reduction . The density increases from 1.186 ± 0.06 g/cm³ to 1.594 ± 0.06 g/cm³, and the boiling point rises from 245.4 ± 30.0 °C to 286.4 ± 30.0 °C . These differences are consequential for liquid–liquid extraction workup (toluene extraction in the Sandmeyer bromination protocol exploits reduced aqueous solubility) and for chromatographic purification, where the bromo analog shows distinct retention behavior on reversed-phase HPLC relative to the des-bromo and amino congeners.

Physicochemical property comparison Extraction optimization Purification strategy

Regulatory-Grade Impurity Reference Standard: Edoxaban Impurity 80 / Impurity 64

The compound is formally designated as Edoxaban Impurity 80 (also catalogued as Impurity 64) and is supplied by multiple reference standard vendors (SynZeal, Clearsynth, Daicel Pharma Standards) with comprehensive characterization packages including ¹H NMR, ¹³C NMR, IR, Mass spectrometry, and HPLC purity analysis, accompanied by Certificates of Analysis (CoA) compliant with ICH Q3A/Q3B guidelines [1]. This regulatory-grade documentation package supports Abbreviated New Drug Application (ANDA) submissions, analytical method development, method validation (AMV), and quality control (QC) release testing for commercial Edoxaban production. In contrast, the non-halogenated analog (CAS 259809-24-0) and the 2-amino precursor (CAS 17899-48-8) are not catalogued with equivalent regulatory impurity designations, limiting their utility in pharmaceutical quality compliance workflows .

Pharmaceutical impurity profiling ANDA regulatory submission Method validation reference standard

Scaffold Superiority: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as the Preferred S4 Binding Element in fXa Inhibitors

In a systematic series of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating various fused-bicyclic S4 binding elements, the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold (compound type 57 for secondary amine, type 61 for tertiary N-methyl amine) displayed markedly superior in vitro anti-fXa activity compared with tetrahydroisoquinoline (39, 40), tetrahydronaphthyridine (42, 43), tetrahydropyrrolopyridine (45, 46), and tetrahydrofuropyridine (47) analogs, which exhibited only weak activities [1]. Within the thiazolopyridine series, the tertiary N-methyl amine derivatives (50, 54, 57) showed 1.5- to 3-fold greater potency than the corresponding secondary amine derivatives (49, 53, 56). Notably, the regioisomeric 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (51) exhibited 5-fold weaker activity than the [5,4-c] isomer (57), demonstrating that both the sulfur atom position and the N-methyl tertiary amine are critical for high-affinity S4 subsite binding. Compound 61 displayed orally potent anti-fXa activity with evident prolongation of prothrombin time (PT) and moderate bioavailability in rats [2]. The 2-bromo derivative serves as the direct synthetic precursor to the carboxylic acid congener of this privileged scaffold.

Factor Xa inhibitor SAR S4 binding element optimization Anticoagulant drug design

Procurement-Driven Application Scenarios for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 143150-92-9)


Generic Edoxaban API Manufacturing: Late-Stage Intermediate Procurement

For generic pharmaceutical manufacturers developing an Edoxaban tosilate monohydrate ANDA, sourcing 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine at ≥97% purity with full characterization documentation (¹H NMR, HPLC, CoA) enables direct implementation of the patented Pd-catalyzed carbonylation step (86.5% yield) to access the 2-carboxylic acid hydrochloride (CAS 720720-96-7), which is then coupled to the cyclohexanediamine fragment to complete the API. The 67.5% documented yield for the Sandmeyer bromination step provides a reliable cost model for supply-chain planning [1]. The compound's designation as Edoxaban Impurity 80 further supports its use as a reference standard in HPLC method validation for impurity profiling during ANDA submission, satisfying ICH Q3A/B requirements [2].

Factor Xa Inhibitor Medicinal Chemistry: Scaffold Optimization Around the Privileged S4 Binding Element

Medicinal chemistry teams pursuing novel fXa inhibitors can leverage the 2-bromo intermediate as a versatile diversification point. The C–Br bond at the thiazole 2-position is competent for lithium–halogen exchange (BuLi, THF, −78 °C) followed by electrophilic quenching with CO₂, DMF, or various electrophiles, enabling rapid exploration of 2-substituted analogs while preserving the validated 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine S4 binding scaffold. The J. Med. Chem. 2004 demonstration that this scaffold is 5-fold superior to the regioisomeric [4,5-c] system and qualitatively superior to six other fused-bicyclic S4 elements provides strong rationale for focusing SAR efforts on 2-position derivatization rather than scaffold hopping [3].

Analytical Reference Standard for Edoxaban Quality Control and Stability Studies

Quality control and analytical development laboratories supporting Edoxaban API production or finished dosage form testing should procure this compound as a characterized impurity reference standard (Edoxaban Impurity 80 / Impurity 64). The compound's distinct chromatographic retention on reversed-phase HPLC, driven by the bromine substituent's hydrophobicity relative to des-bromo and amino congeners, makes it a critical marker for system suitability testing and impurity limit verification. Suppliers such as SynZeal and Daicel Pharma Standards provide CoA documentation with ¹H NMR, ¹³C NMR, IR, MS, and HPLC purity data that is directly usable in regulatory submissions, eliminating the need for costly in-house structural elucidation [2].

Process Chemistry Development: Scalable Route Evaluation for Edoxaban Key Intermediates

Process R&D groups evaluating synthetic routes to Edoxaban should benchmark the Sandmeyer bromination → Pd-carbonylation sequence (67.5% → 86.5% cumulative two-step yield of ~58%) against alternative pathways such as direct metalation–carboxylation of the non-halogenated analog or the cyanation–hydrolysis route. The bromo intermediate's 7.5-fold lower aqueous solubility compared with the des-bromo analog facilitates product isolation by toluene extraction during workup, reducing solvent volume requirements and improving process mass intensity. The calculated density difference (1.594 vs. 1.186 g/cm³) and boiling point elevation (286.4 vs. 245.4 °C) further inform distillation and drying parameters during scale-up .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.